![molecular formula C14H20N4O4S B2627872 [3-Methyl-7-(3-methyl-butyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester CAS No. 377065-73-1](/img/structure/B2627872.png)
[3-Methyl-7-(3-methyl-butyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester
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Overview
Description
Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) where R and R’ can be any alkyl or aryl group .Chemical Reactions of Esters Esters can undergo a number of reactions including hydrolysis, reduction, and the Claisen condensation. Hydrolysis, in the presence of a base or acid, will break the ester down into its constituent alcohol and carboxylic acid .
Physical and Chemical Properties of Esters Esters are often colorless, sweet-smelling liquids. They are less polar than carboxylic acids, so they have lower boiling points. Most esters are insoluble in water but soluble in organic solvents .
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Synthesis and Characterization
Studies have described the synthesis and properties of various heterocyclic compounds, including analogs of purine-diones, which have been synthesized and tested for their anticancer activities. For instance, Hayallah (2017) discusses the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones with anticancer activity, highlighting methodologies that could potentially be applied to the synthesis and application of the compound of interest Hayallah, 2017.
Crystal Packing and Molecular Interactions
Research on the structural study of dicarboxylic acids and esters attached to a naphthalene ring, as presented by Mondal et al. (2008), explores weak intermolecular interactions, which could be relevant in understanding the crystal packing and molecular interactions of complex organic compounds Mondal et al., 2008.
Applications in Biocatalysis and Bioengineering
- Expanding Ester Biosynthesis in E. coli: Rodriguez et al. (2014) engineered Escherichia coli to produce various esters, expanding the capabilities of whole-cell biocatalysis. This study provides insights into the biosynthesis of esters, potentially applicable to the compound for exploring its biosynthetic pathways Rodriguez et al., 2014.
Antimicrobial and Antifungal Applications
Antimicrobial Activities
Research on the synthesis and in vitro antimicrobial activities of related compounds, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones by Sharma et al. (2004), highlights the potential antimicrobial applications of similar compounds Sharma et al., 2004.
Bioactive Compounds from Natural Sources
Khayyat and Sameeh (2017) focused on the synthesis and antifungal activity of bioactive epoxides and hydroperoxides derived from naturally occurring compounds, suggesting a potential area of application for bioactive derivatives of the compound Khayyat & Sameeh, 2017.
Future Directions
properties
IUPAC Name |
methyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-8(2)5-6-18-10-11(17(3)13(21)16-12(10)20)15-14(18)23-7-9(19)22-4/h8H,5-7H2,1-4H3,(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKJANNLVWMJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate |
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